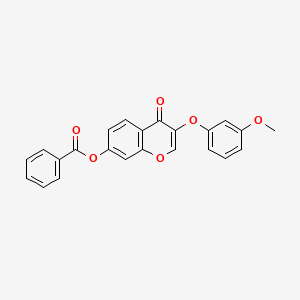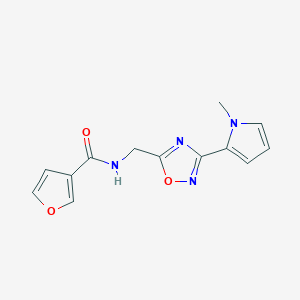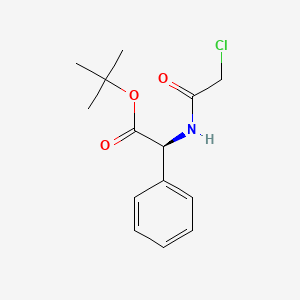
tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CB30865 and is known for its ability to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH).
Mechanism of Action
FAAH is an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, CB30865 prevents the breakdown of endocannabinoids and increases their levels in the body. This can lead to a range of physiological effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
CB30865 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that CB30865 can reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, CB30865 has been shown to improve mood and reduce anxiety in animal models of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of CB30865 as a research tool is its specificity for FAAH. This allows researchers to study the effects of FAAH inhibition without interfering with other biological processes. However, CB30865 has some limitations as a research tool. For example, it has a relatively short half-life in vivo, which can make it difficult to administer and study in animal models.
Future Directions
There are many potential future directions for research on CB30865. One area of interest is the potential use of CB30865 as a treatment for pain and inflammation in humans. Additionally, researchers are exploring the potential use of CB30865 in the treatment of mood disorders such as depression and anxiety. Finally, there is ongoing research to develop new and improved FAAH inhibitors with increased potency and specificity.
Synthesis Methods
The synthesis of CB30865 involves the reaction of tert-butyl (tert-butyl (2S)-2-(2-chloroacetamido)-2-phenylacetate)-2-(2-chloroacetyl)amino-2-phenylacetate with sodium azide in the presence of triphenylphosphine. This reaction results in the formation of CB30865 with a yield of approximately 70%.
Scientific Research Applications
CB30865 has been extensively studied for its potential applications in the treatment of various medical conditions. The inhibition of FAAH by CB30865 has been shown to increase the levels of endocannabinoids in the body, which can have a range of physiological effects.
properties
IUPAC Name |
tert-butyl (2S)-2-[(2-chloroacetyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBQXFZCSOUAX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)
![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)
![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)
![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)
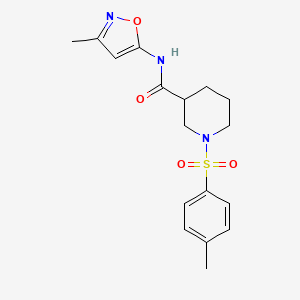

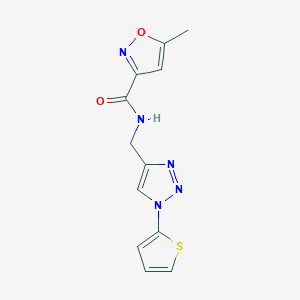
![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)
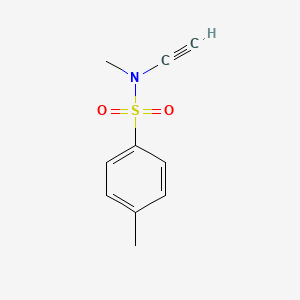
![2-Chloro-N-[(4-methoxy-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B2969323.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B2969325.png)
![3,4,5-trimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2969326.png)
